molecular formula C₁₁H₂₂ClNO₄ B026148 Butyryl-L-carnitine Chloride CAS No. 162067-50-7

Butyryl-L-carnitine Chloride

Cat. No. B026148
M. Wt: 267.75 g/mol
InChI Key: SRYJSBLNSDMCEA-SBSPUUFOSA-N
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Description

Synthesis Analysis

The synthesis of carnitine derivatives, including Butyryl-L-carnitine chloride, often involves multiple steps under mild reaction conditions. A notable example is the synthesis of (RS)-carnitine chloride, which might share similarities with the synthesis of Butyryl-L-carnitine chloride. This process involves converting crotyl chloride to tert-butyl 3-butenoate, followed by several steps leading to the carnitine chloride (S. Boots & M. R. Boots, 1975).

Molecular Structure Analysis

The molecular structure of Butyryl-L-carnitine chloride is closely related to that of carnitine and its various esters. Carnitine's molecular structure allows it to play a crucial role in fatty acid metabolism, acting as a carrier of activated fatty acids and acetate across mitochondrial membranes. This structural functionality is crucial for energy production within the cell (J. Bremer, 1983).

Chemical Reactions and Properties

The chemical properties of Butyryl-L-carnitine chloride are influenced by its ester and chloride components. Butyryl-L-carnitine, as a potential prodrug, shows transport via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+), demonstrating its interaction with cellular transport mechanisms (S. R. Srinivas et al., 2007).

Physical Properties Analysis

The physical properties of Butyryl-L-carnitine chloride, such as solubility, melting point, and stability, are crucial for its biological functions and potential applications. While specific details on Butyryl-L-carnitine chloride are scarce, the properties of related carnitine esters have been extensively studied, indicating that the esterification of carnitine can significantly influence its physical properties and biological activity (Jinkang Wang et al., 1998).

Chemical Properties Analysis

Butyryl-L-carnitine chloride's chemical properties, including reactivity and interactions with biological molecules, are essential for understanding its potential therapeutic applications and biological impact. For instance, the transport and metabolic pathways of L-carnitine and its esters, including butyryl derivatives, have been extensively studied to explore their roles in energy metabolism and potential therapeutic benefits (S. R. Srinivas et al., 2007).

Scientific Research Applications

  • Gut Microbial Metabolism and Atherosclerosis : Butyrobetaine, an intermediate in gut microbial metabolism of L-carnitine, accelerates atherosclerosis by promoting distinct gut microbial communities optimized for its metabolism (Koeth et al., 2014).

  • Potential in Treating Gut Inflammation : Butyryl-L-carnitine shows potential for treating gut inflammation, being transported through both the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) (Srinivas et al., 2007).

  • Improvement in Kinetics of Carnitine and Acylcarnitines in Hemodialysis : L-carnitine supplementation can improve the kinetics of carnitine, acylcarnitines, and butyrobetaine in long-term hemodialysis patients, potentially reducing carnitine loss during hemodialysis (Vernez et al., 2006).

  • Method for Quantifying Carnitine and Related Compounds : A method for accurately quantifying free and total carnitine, butyrobetaine, and acylcarnitines in biological samples has been developed, ideal for newborn screening and clinical research (Minkler et al., 2015).

  • Enhancement of Fatty Acid Oxidation During Hemodialysis : L-carnitine administration enhances fatty acid oxidation and increases exogenous acetate clearance during hemodialysis, improving lipid metabolism and reducing acetate levels in the blood (Maeda et al., 1989).

  • Protection of Human Lymphocytes from Oxidative Stress : L-carnitine protects human peripheral blood lymphocytes from oxidative stress-induced DNA damage (Garcia et al., 2006).

  • Role in Fatty Acid Metabolism : Carnitine plays a crucial role in fatty acid metabolism, regulated by a complex network of enzymes (Bremer, 1983).

Future Directions

Butyryl-L-carnitine Chloride, a butyrate ester of carnitine, may have potential for treatment of gut inflammation, since it would supply both butyrate and carnitine . More research is needed to explore its potential therapeutic applications.

properties

IUPAC Name

[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYJSBLNSDMCEA-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648715
Record name (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyryl-L-carnitine Chloride

CAS RN

162067-50-7
Record name (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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